2-amino-4-(4-methoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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Overview
Description
2-AMINO-4-(4-METHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-METHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions . The reaction conditions often include the use of diverse enolizable C-H-activated acidic compounds and phenols .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the multicomponent reaction approach is scalable and can be adapted for large-scale synthesis. The use of catalysts can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(4-METHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties and applications .
Scientific Research Applications
2-AMINO-4-(4-METHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(4-METHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 2-amino-4H-pyran-3-carbonitrile derivatives, such as:
- 2-AMINO-3-CYANO-4H-CHROMENES
- HALOGENATED 2-AMINO-4H-PYRANO[3,2-H]QUINOLINE-3-CARBONITRILES .
Uniqueness
The uniqueness of 2-AMINO-4-(4-METHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE lies in its specific structural features, which confer distinct pharmacological properties.
Properties
Molecular Formula |
C26H19N3O3 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-5-oxo-6-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H19N3O3/c1-31-18-13-11-16(12-14-18)22-20(15-27)25(28)32-24-19-9-5-6-10-21(19)29(26(30)23(22)24)17-7-3-2-4-8-17/h2-14,22H,28H2,1H3 |
InChI Key |
OFYGYLHPTFGRHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)N)C#N |
Origin of Product |
United States |
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